molecular formula C7H6ClN3O2S B7974998 2-Chloro-4-cyanobenzenesulfonohydrazide

2-Chloro-4-cyanobenzenesulfonohydrazide

Cat. No.: B7974998
M. Wt: 231.66 g/mol
InChI Key: XXJJVGXKDOUSHP-UHFFFAOYSA-N
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Description

2-Chloro-4-cyanobenzenesulfonohydrazide is a halogenated aromatic sulfonohydrazide derivative characterized by a benzene ring substituted with a chlorine atom at position 2, a cyano (-CN) group at position 4, and a sulfonohydrazide (-SO₂-NH-NH₂) functional group. Sulfonohydrazides are often employed as intermediates for synthesizing heterocyclic compounds, such as thiazines or triazines, which exhibit biological activities like anticancer or antimicrobial properties .

Properties

IUPAC Name

2-chloro-4-cyanobenzenesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c8-6-3-5(4-9)1-2-7(6)14(12,13)11-10/h1-3,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJJVGXKDOUSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyanobenzenesulfonohydrazide typically involves the reaction of 2-Chloro-4-cyanobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The general reaction scheme is as follows:

2-Chloro-4-cyanobenzenesulfonyl chloride+Hydrazine hydrateThis compound+HCl\text{2-Chloro-4-cyanobenzenesulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2-Chloro-4-cyanobenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyanobenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonohydrazides.

Scientific Research Applications

2-Chloro-4-cyanobenzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyanobenzenesulfonohydrazide involves its reactive functional groups. The chloro and cyano groups can participate in various chemical reactions, making the compound a versatile intermediate. In biological systems, the compound may interact with enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-Chloro-4-cyanobenzenesulfonohydrazide and related compounds derived from the evidence:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Activities Reference ID
2-Chloro-4-cyanobenzenesulfonyl chloride -Cl (C2), -CN (C4), -SO₂Cl ~235.64 Precursor for sulfonamides/sulfonohydrazides
4-Chloro-N-(2-{[(2E)-2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide -Cl (C4), -SO₂NH-, thienyl-hydrazide ~488.98 Potential antimicrobial/antiviral agent
2-Chloro-4-(2-iodobenzenesulfonamido)benzoic acid -Cl (C2), -SO₂NH-, -COOH, -I (adjacent ring) ~477.62 Intermediate for anticancer heterocycles
(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine -Cl (C2), -CH₃ (C5), -SO₂CH₃, -NH-NH₂ ~249.72 Building block for agrochemicals/pharmaceuticals

Key Observations :

  • Functional Groups: The target compound’s sulfonohydrazide group (-SO₂-NH-NH₂) differentiates it from sulfonyl chlorides (e.g., ) and sulfonamides (e.g., ). Hydrazine derivatives (e.g., ) share the -NH-NH₂ moiety but lack the sulfonyl-cyano combination.
  • Substituent Effects: The cyano group in this compound enhances electrophilicity and may improve binding to biological targets compared to methyl or nitro substituents (e.g., 4-Chloro-2-methylbenzonitrile in ).

Physicochemical Properties

  • Solubility: The cyano and sulfonohydrazide groups in the target compound likely confer moderate solubility in polar aprotic solvents (e.g., DMSO), contrasting with the poor solubility of methylsulfonyl derivatives (e.g., ) in aqueous media.
  • Stability: Sulfonohydrazides are prone to hydrolysis under acidic/basic conditions, whereas sulfonyl chlorides () are highly reactive but moisture-sensitive.

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